Cas no 1805261-87-3 (Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate)

Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of both difluoromethyl and iodo substituents enhances its reactivity, making it valuable for cross-coupling reactions and further functionalization. The electron-withdrawing nitro group and ester moiety contribute to its stability while facilitating selective transformations. This compound is particularly useful in constructing complex heterocyclic frameworks due to its well-defined reactivity profile. Its high purity and consistent performance make it a reliable choice for research and industrial applications requiring precise molecular modifications. Proper handling is recommended due to its potential sensitivity to light and moisture.
Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate structure
1805261-87-3 structure
Product Name:Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate
CAS No:1805261-87-3
MF:C8H5F2IN2O4
MW:358.037581205368
CID:4892366
Update Time:2025-06-29

Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate
    • Inchi: 1S/C8H5F2IN2O4/c1-17-8(14)3-2-4(11)12-5(7(9)10)6(3)13(15)16/h2,7H,1H3
    • InChI Key: UVCDUFFWNABPKJ-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(=O)OC)=C(C(C(F)F)=N1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 312
  • XLogP3: 1.9
  • Topological Polar Surface Area: 85

Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029023915-250mg
Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate
1805261-87-3 95%
250mg
$1,029.00 2022-04-01
Alichem
A029023915-500mg
Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate
1805261-87-3 95%
500mg
$1,651.30 2022-04-01
Alichem
A029023915-1g
Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate
1805261-87-3 95%
1g
$2,866.05 2022-04-01

Additional information on Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate

Research Brief on Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate (CAS: 1805261-87-3)

Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate (CAS: 1805261-87-3) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting infectious diseases and cancer. Recent studies have highlighted its potential in the development of novel kinase inhibitors and antimicrobial agents, owing to its unique structural features, including the difluoromethyl and nitro groups, which enhance its reactivity and binding affinity.

The synthesis and applications of Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate have been explored in several recent publications. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the construction of pyridine-based scaffolds for selective kinase inhibition. The researchers employed cross-coupling reactions to functionalize the iodine moiety, enabling the introduction of diverse substituents that modulate biological activity. This approach has opened new avenues for the design of targeted therapies with improved efficacy and reduced off-target effects.

In addition to its role in kinase inhibitor development, Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate has been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported its incorporation into hybrid molecules that exhibit potent activity against drug-resistant bacterial strains. The presence of the difluoromethyl group was found to enhance membrane permeability, while the nitro group contributed to the disruption of bacterial redox homeostasis. These findings underscore the compound's potential as a starting point for the development of next-generation antibiotics.

From a synthetic chemistry perspective, the stability and reactivity of Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate have been subjects of optimization. A 2024 study in Organic Letters detailed a streamlined protocol for its large-scale production, addressing challenges related to yield and purity. The authors emphasized the importance of controlling reaction conditions to prevent unwanted side reactions, particularly those involving the nitro group. This advancement is expected to facilitate broader adoption of the compound in industrial and academic research settings.

Looking ahead, the versatility of Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate positions it as a valuable tool in drug discovery. Ongoing research is exploring its use in fragment-based drug design and combinatorial chemistry, where its modular structure can be leveraged to generate diverse libraries of bioactive compounds. Furthermore, computational studies are being conducted to predict its metabolic stability and toxicity profiles, which will be critical for its transition into preclinical development.

In conclusion, Methyl 2-(difluoromethyl)-6-iodo-3-nitropyridine-4-carboxylate (CAS: 1805261-87-3) represents a promising intermediate with broad applications in medicinal chemistry. Its unique chemical properties and demonstrated biological activities make it a focal point for researchers aiming to address unmet medical needs. Future studies will likely expand its utility, particularly in the context of personalized medicine and targeted therapeutics.

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